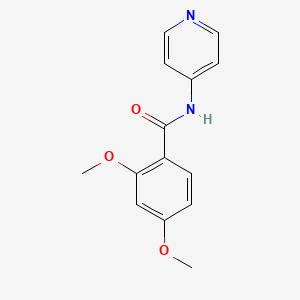

2,4-dimethoxy-N-(pyridin-4-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGTZFJHORNDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,4 Dimethoxy N Pyridin 4 Yl Benzamide

Retrosynthetic Analysis of the Benzamide (B126) Framework

The fundamental approach to synthesizing 2,4-dimethoxy-N-(pyridin-4-yl)benzamide involves a retrosynthetic analysis that deconstructs the molecule into viable starting materials. The primary disconnection point is the amide bond, which links the benzoyl and pyridine (B92270) moieties. This bond is synthetically formed through the reaction of a carboxylic acid derivative and an amine.

This retrosynthetic disconnection yields two key precursors: 2,4-dimethoxybenzoic acid and 4-aminopyridine (B3432731) . The synthesis of the target molecule, therefore, relies on the successful preparation of these precursors and their subsequent coupling.

Synthesis of Key Precursors: 2,4-Dimethoxybenzoic Acid and 4-Aminopyridine Derivatives

The accessibility and purity of the precursors, 2,4-dimethoxybenzoic acid and 4-aminopyridine, are paramount for the successful synthesis of the final product.

2,4-Dimethoxybenzoic Acid: This precursor can be prepared through various established methods. One common route involves the methylation of 2,4-dihydroxybenzoic acid. Another approach is the oxidation of 2,4-dimethoxybenzaldehyde. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) can be dissolved in pyridine and aqueous sodium hydroxide (B78521), followed by the addition of potassium persulfate to yield the dihydroxy acid, which can then be methylated. ias.ac.in Purification of 2,4-dimethoxybenzoic acid can be achieved by crystallization from water and drying in a vacuum desiccator over sulfuric acid. chemicalbook.com

4-Aminopyridine: The synthesis of 4-aminopyridine can be accomplished through several pathways. A prevalent industrial method involves a two-stage synthesis starting from pyridine, with 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate, yielding the final product in 36-40% total yield. semanticscholar.org A three-stage synthesis using pyridine-N-oxide and 4-nitropyridine-N-oxide as intermediates is also common, where the final step is the reduction of 4-nitropyridine-N-oxide with iron and acetic acid. semanticscholar.org Alternatively, the reduction of 4-nitropyridine-N-oxide can be carried out with iron and mineral acids like hydrochloric or sulfuric acid, with subsequent extraction yielding 4-aminopyridine in 85-90% yield. semanticscholar.org Modern approaches include the one-step synthesis from 4-cyanopyridine (B195900) using a sodium tungstate (B81510) catalyst in an aqueous sodium hypochlorite (B82951) solution. google.com Palladium-catalyzed methods have also been developed for the amination of halopyridines to produce aminopyridines under mild conditions. datapdf.com

Amide Bond Formation: Reaction Conditions, Catalysis, and Coupling Reagents

The crucial step in the synthesis of this compound is the formation of the amide bond between 2,4-dimethoxybenzoic acid and 4-aminopyridine. This transformation can be achieved through various classical and modern techniques.

Classical Amide Coupling Techniques

Traditional methods for amide bond formation often involve the activation of the carboxylic acid. One of the simplest methods is the reaction of an acid halide, such as an acyl chloride, with an amine. The acyl chloride of 2,4-dimethoxybenzoic acid can be prepared by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. nih.gov The subsequent reaction with 4-aminopyridine, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the generated HCl, yields the desired amide. frontiersin.org

Another classical approach utilizes carbodiimide (B86325) coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comucl.ac.uk These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine. luxembourg-bio.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and epimerization. nih.gov For instance, a coupling reaction can be performed using EDC and a catalytic amount of HOBt with an amine and a carboxylic acid. nih.gov

Modern Catalytic Approaches for Amide Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly catalytic methods for amide bond formation. Boronic acid catalysts have been reported to facilitate the direct amidation of carboxylic acids with amines, often requiring azeotropic water removal. ucl.ac.uk

Palladium-catalyzed cross-coupling reactions, known as the Buchwald-Hartwig amination, can also be adapted for this purpose, although they are more commonly used for C-N bond formation with aryl halides. datapdf.comacs.org Additionally, enzyme-catalyzed synthesis offers a green alternative, utilizing enzymes like hydrolases or proteases under mild conditions. unimi.it Light-mediated protocols have also emerged, where a pyridine-CBr4 system can be used for photochemical amidation under UVA or sunlight irradiation. researchgate.net

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent is critical and depends on the specific coupling method. Common solvents include dichloromethane (B109758) (DCM), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). google.com The solvent should be inert to the reactants and facilitate the dissolution of both precursors. |

| Temperature | The reaction temperature can influence the reaction rate and the formation of byproducts. While some coupling reactions proceed at room temperature, others may require heating or cooling to achieve optimal results. frontiersin.org |

| Stoichiometry | The molar ratio of the reactants, including the coupling agents and any additives, should be carefully controlled. Using a slight excess of one reactant may be necessary to drive the reaction to completion. |

| Base | In methods that generate acidic byproducts, the choice and amount of base are important. Organic bases like triethylamine and diisopropylethylamine (DIPEA) are commonly used. nih.govfrontiersin.org Inorganic bases can also be employed and may simplify workup. |

| Reaction Time | The reaction time should be monitored to ensure completion without the formation of degradation products. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used for monitoring. |

For example, in a synthesis of benzamide derivatives, the reaction mixture might be stirred at room temperature for 10–14 hours. nih.gov

Purification and Isolation Techniques for this compound

After the reaction is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. A typical workup procedure involves diluting the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate. nih.gov The organic layer is then washed, dried over a desiccant such as magnesium sulfate, filtered, and concentrated under reduced pressure. nih.gov

Considerations for Scalable Synthesis in Academic Contexts

Transitioning the synthesis of a compound like this compound from a small, milligram-level discovery scale to a larger, gram-scale production suitable for extensive academic research introduces a distinct set of practical and economic challenges. The primary goal is to develop a robust, reliable, and safe procedure that can consistently produce the desired quantity of the compound. Key considerations in this academic scale-up process include reagent selection, reaction conditions, and purification strategies.

The synthesis of this compound typically involves the coupling of 2,4-dimethoxybenzoic acid and 4-aminopyridine. While numerous coupling reagents are effective on a small scale, their suitability for producing multiple grams of product varies significantly.

Reagent and Cost-Effectiveness: In initial discovery chemistry, expensive and highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often used to ensure high yields. However, their high cost and poor atom economy make them impractical for gram-scale work in a budget-conscious academic lab. researchgate.net For larger scales, more economical alternatives are preferred. These include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or the classic approach of converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride before reaction with the amine. ucl.ac.ukresearchgate.net While cost-effective, the acyl chloride route requires careful handling due to the corrosive nature of the reagents and the generation of acidic by-products.

Table 1: Comparison of Common Coupling Reagents for Scalable Synthesis

| Coupling Reagent | Relative Cost | Atom Economy | Key By-products | Scalability Considerations |

|---|---|---|---|---|

| HATU/PyBOP | High | Poor | Uronium/Phosphonium salts | Generally not cost-effective for academic scale-up; by-products can complicate purification. researchgate.netluxembourg-bio.com |

| EDC·HCl | Moderate | Moderate | Isourea derivative (water-soluble) | Good choice for scale-up; water-soluble by-product simplifies work-up. rsc.orgresearchgate.net |

| DCC | Low | Moderate | Dicyclohexylurea (DCU) | Inexpensive, but the DCU by-product is poorly soluble in many solvents, often requiring filtration. luxembourg-bio.com |

| Thionyl Chloride | Low | Good | SO₂ and HCl (gaseous) | Very cost-effective, but requires a fume hood and careful control of reaction conditions. ucl.ac.uk |

| T3P | Moderate | Good | Phosphonic acid derivatives (water-soluble) | A safer alternative to acyl chlorides with good atom economy and easily removed by-products. ucl.ac.uk |

Reaction and Purification Optimization: Scaling up a reaction requires re-optimization of parameters such as solvent, temperature, and concentration. numberanalytics.com Solvents like dichloromethane (DCM) or dimethylformamide (DMF), common in small-scale synthesis, are often avoided at larger scales due to safety (DCM) and toxicity (DMF) concerns. researchgate.netrsc.org Furthermore, heat dissipation becomes a critical factor in larger reaction vessels, potentially requiring slower addition of reagents or external cooling to prevent runaway reactions.

The purification method must also be adapted for scale. While flash column chromatography is the workhorse of small-scale synthesis, it is time-consuming and solvent-intensive for multi-gram quantities. Therefore, developing a procedure where the final product can be purified by crystallization or precipitation is highly desirable for academic scale-up. pharmacyinfoline.com This involves a careful selection of the solvent system to ensure the product crystallizes with high purity, leaving impurities behind in the solution.

Green Chemistry Principles Applied to the Synthesis of Benzamide Derivatives

The synthesis of benzamides, a cornerstone reaction in medicinal and materials chemistry, has traditionally relied on methods that generate significant chemical waste. ucl.ac.uk The principles of green chemistry offer a framework for developing more sustainable and environmentally benign synthetic routes. These principles are broadly applicable to the synthesis of benzamide derivatives, including this compound.

Atom Economy and Catalytic Methods: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms to the final product. chemmethod.com Traditional amide coupling reactions that use stoichiometric activating agents have inherently poor atom economy, as large portions of the reagents become waste by-products. ucl.ac.uk A greener approach is to use catalytic methods. For instance, boric acid has been explored as a low-cost, effective catalyst for the direct amidation of carboxylic acids and amines. sciencemadness.orgyoutube.com More advanced catalytic systems, including those based on transition metals or enzymes, can facilitate the reaction with water as the only by-product. nih.gov

Safer Solvents and Reaction Conditions: The choice of solvent is a major contributor to the environmental impact of a chemical process. Many common solvents for amide synthesis, such as DMF, N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidinone (NMP), face increasing regulatory scrutiny due to reprotoxicity concerns. ucl.ac.uk Green chemistry encourages their replacement with safer alternatives. rsc.orgresearchgate.net Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable, greener options for amide bond formation. nih.govbohrium.com In some cases, reactions can be performed in water using micellar technology or under solvent-free conditions, further reducing environmental impact. chemmethod.comresearchgate.net Additionally, using energy-efficient techniques like microwave or ultrasound irradiation can often lead to shorter reaction times, lower temperatures, and higher yields, contributing to a more sustainable process. chemmethod.comresearchgate.net

Table 2: Application of Green Chemistry Principles to Benzamide Synthesis

| Green Chemistry Principle | Implication for Benzamide Synthesis | Greener Approach/Example |

|---|---|---|

| 1. Prevention | Reduce or eliminate waste from the start. | Design syntheses that use catalytic reagents instead of stoichiometric ones. ucl.ac.uk |

| 3. Less Hazardous Synthesis | Use and generate substances with minimal toxicity. | Replace hazardous acyl chlorides with catalytic direct amidation or enzymatic methods. nih.gov |

| 5. Safer Solvents & Auxiliaries | Avoid hazardous solvents and auxiliary substances. | Replace DMF or DCM with greener solvents like CPME, 2-MeTHF, or water. rsc.orgbohrium.com |

| 6. Design for Energy Efficiency | Minimize energy requirements. | Utilize microwave or ultrasound-assisted synthesis to reduce reaction times and energy input. chemmethod.comresearchgate.net |

| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps. | Use chemoselective enzymes that react at a specific site, obviating the need for protecting groups. |

| 9. Catalysis | Use catalytic reagents over stoichiometric ones. | Employ catalysts like boric acid, transition metals, or enzymes (e.g., CALB). sciencemadness.orgnih.govillinois.edu |

Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethoxy N Pyridin 4 Yl Benzamide

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A thorough and exhaustive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has been conducted to retrieve the single-crystal X-ray diffraction data for 2,4-dimethoxy-N-(pyridin-4-yl)benzamide. The objective was to obtain precise measurements of bond lengths, bond angles, and torsion angles to define the molecule's three-dimensional structure. Furthermore, this data would be crucial for analyzing its conformational preferences, the planarity of its aromatic rings, and the orientation of the amide linkage in the solid state.

Intermolecular interactions are fundamental to understanding the packing of molecules in a crystal lattice and influence physical properties such as melting point and solubility. The intended analysis would have focused on identifying classical hydrogen bonds, such as those potentially involving the amide proton and the pyridinyl nitrogen or methoxy (B1213986) oxygen atoms, as well as weaker interactions like C-H···O, C-H···π, and π-π stacking interactions between the aromatic rings.

However, despite a comprehensive search, no published crystallographic data for this compound could be located. Consequently, a detailed analysis of its solid-state structure, including data tables of atomic coordinates, bond lengths, and angles, cannot be provided at this time. The absence of this experimental data also precludes any discussion of its crystal packing and intermolecular interactions based on direct structural evidence.

For illustrative purposes, the study of related benzamide (B126) structures often reveals common structural motifs. For instance, in the crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, the benzene (B151609) rings are nearly coplanar, and an intramolecular hydrogen bond is observed between the imino and methoxy groups. In its crystal lattice, molecules are linked by weak C-H···O hydrogen bonds, and π–π stacking is also present. It is plausible that this compound could exhibit similar intermolecular interactions, but without experimental data, this remains speculative.

Similarly, searches for computational or theoretical studies that might offer a predicted or modeled structure of this compound have not yielded any specific results for this compound. While molecular modeling of related N-arylbenzamides has been performed in other contexts, a dedicated conformational analysis or crystal structure prediction for the title compound is not available in the reviewed literature.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is employed to study the stereochemical properties of chiral molecules. For this section to be applicable, chiral derivatives of this compound would need to have been synthesized and characterized.

A diligent search of the chemical literature was performed to identify any studies reporting the synthesis of enantiomerically pure or enriched derivatives of this compound. This would typically involve the introduction of a stereocenter or an element of axial or planar chirality. The subsequent investigation of their chiroptical properties would provide insights into their absolute configuration and conformational behavior in solution.

The search did not yield any publications describing the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, this section is not applicable, as there are no known chiral derivatives of this compound for which chiroptical spectroscopic data has been reported.

Computational Chemistry and Theoretical Investigations of 2,4 Dimethoxy N Pyridin 4 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of molecules like 2,4-dimethoxy-N-(pyridin-4-yl)benzamide. These theoretical methods provide insights that are complementary to experimental data, allowing for a deeper understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems. nih.gov For organic molecules such as this compound, DFT calculations, particularly using hybrid functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p) or Def2-TZVP, are employed to determine the optimized molecular geometry. nih.govresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. epstem.net

The choice of functional and basis set is critical, as it impacts the accuracy of the predictions. nih.gov The B3LYP functional is often noted for its reliability in systems with hydrogen bonding. nih.gov Through geometry optimization, a stable conformation of the molecule is identified, which serves as the basis for further calculations of its properties. For instance, studies on similar benzamide (B126) derivatives have successfully used DFT to calculate structural parameters and compare them with experimental X-ray diffraction data, often finding good agreement. researchgate.netmdpi.com The planarity of the phenyl and pyridyl rings and the orientation of the methoxy (B1213986) and amide groups are key structural features determined through these methods.

Interactive Table: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length (Å) | C=O (carbonyl) | ~1.25 Å |

| C-N (amide) | ~1.36 Å | |

| N-H (amide) | ~1.01 Å | |

| C-O (methoxy) | ~1.37 Å | |

| **Bond Angle (°) ** | O=C-N (amide) | ~122° |

| C-N-C (amide link) | ~125° | |

| C-O-C (methoxy) | ~118° | |

| Dihedral Angle (°) | C-C-N-H | ~180° (trans) |

Note: These values are representative and based on DFT calculations for analogous benzamide structures. Actual values would require specific computation for the title compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The analysis of these orbitals is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO, acting as an electron donor, is associated with the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. nih.gov A small energy gap implies that the molecule is more polarizable and will have higher chemical reactivity, lower kinetic stability, and higher biological activity. nih.govresearchgate.net For aromatic amide compounds, the HOMO is typically distributed over the electron-rich dimethoxy-phenyl ring, while the LUMO is often localized on the electron-deficient pyridine (B92270) ring. This distribution helps predict the sites susceptible to electrophilic and nucleophilic attack. Calculations on related structures provide insight into the expected energy values. nih.govnih.gov

Interactive Table: Predicted Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Predicted Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.2 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.5 eV | Electron-accepting ability |

| Energy Gap | ΔE | ~ 4.7 eV | Chemical Reactivity/Stability nih.govresearchgate.net |

| Ionization Potential | I | ~ 6.2 eV | Energy to remove an electron nih.gov |

| Electron Affinity | A | ~ 1.5 eV | Energy released when gaining an electron nih.gov |

| Chemical Hardness | η | ~ 2.35 eV | Resistance to change in electron distribution researchgate.net |

| Electronegativity | χ | ~ 3.85 eV | Power to attract electrons nih.gov |

Note: These values are representative based on DFT calculations for analogous aromatic amide structures.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.org An MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions of positive, negative, and neutral potential. deeporigin.com This is invaluable for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and π–π stacking, which are crucial in biological systems. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the most electronegative atoms, primarily the carbonyl oxygen and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack and are strong hydrogen bond acceptors. nih.govresearchgate.net

Positive Regions (Blue): Localized around the amide proton (N-H), which is the primary hydrogen bond donor site, and to a lesser extent, the hydrogen atoms on the aromatic rings. nih.gov

Neutral Regions (Green): Typically found over the carbon backbone of the aromatic rings.

This map provides a clear picture of the molecule's charge complementarity, which is essential for its interaction with biological targets. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for determining the properties of a single, stable conformation, molecules like this compound possess considerable flexibility. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the full conformational space of a molecule. nih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For the title compound, this would involve simulating the rotations around several key single bonds:

The amide C-N bond.

The bond connecting the benzamide moiety to the pyridine ring.

The bonds connecting the methoxy groups to the phenyl ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data. mdpi.com

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting 1H and 13C NMR chemical shifts. epstem.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Studies have shown that predicted chemical shifts, especially when accounting for solvent effects and conformational averaging, can achieve high accuracy, with mean absolute errors of less than 0.2 ppm for 1H and 2 ppm for 13C. nih.gov This allows for the unambiguous assignment of experimental signals and confirmation of the molecular structure. mdpi.com

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can also be calculated using DFT. researchgate.net The calculated frequencies correspond to specific vibrational modes of the molecule, such as the N-H stretch, C=O stretch of the amide group, C-O stretches of the methoxy groups, and various aromatic ring vibrations. researchgate.net While raw calculated frequencies are often systematically higher than experimental values, they can be scaled with appropriate factors to yield excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the detailed assignment of every vibrational band. epstem.net

Interactive Table: Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | Amide | ~3350 | 3300-3500 |

| C-H Stretch | Aromatic | ~3100 | 3000-3120 researchgate.net |

| C=O Stretch | Amide Carbonyl | ~1660 | 1650-1680 researchgate.net |

| C=C/C=N Stretch | Aromatic Rings | ~1600, 1510 | 1450-1610 |

| C-O-C Stretch | Methoxy Ether | ~1260, 1030 | 1000-1300 researchgate.net |

Note: Values are representative and based on DFT calculations for analogous structures.

Solvent Effects on Molecular Conformation and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects, often through implicit solvent models like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov

Performing calculations in a simulated solvent environment, such as DMSO or water, can lead to changes in:

Molecular Conformation: The presence of a polar solvent can stabilize different conformers compared to the gas phase, especially those with larger dipole moments.

Electronic Properties: The HOMO and LUMO energy levels can shift in the presence of a solvent, which in turn alters the HOMO-LUMO gap and predicted reactivity parameters. researchgate.net

Spectroscopic Parameters: Calculated NMR chemical shifts can be improved by including a solvent model, leading to better agreement with experimental data which is almost always recorded in solution. epstem.netnih.gov

Comparing calculations performed in a vacuum versus a solvent provides crucial insights into how the molecule will behave in a real-world chemical or biological system. epstem.net

Theoretical Basis for Intermolecular Interactions

The supramolecular architecture and macroscopic properties of crystalline solids are governed by the intricate network of intermolecular interactions. For the compound this compound, its solid-state structure and potential polymorphism are dictated by a variety of non-covalent forces. Computational chemistry provides a powerful lens through which to understand and quantify these interactions, offering insights into crystal packing, stability, and potential molecular recognition behavior. The theoretical basis for the intermolecular interactions of this compound is rooted in the specific functional groups it possesses: the benzamide core, the pyridine ring, and the dimethoxy-substituted phenyl group.

The primary intermolecular interactions expected for this compound include hydrogen bonding, π-π stacking, and weaker C-H···O or C-H···π contacts. The amide group (-C(O)NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for the formation of robust hydrogen-bonded synthons, such as the common amide-to-amide dimer. Furthermore, the nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. This creates the potential for a highly directional and influential N-H···N hydrogen bond between the amide proton of one molecule and the pyridinyl nitrogen of another.

The aromatic nature of both the pyridine and the dimethoxy-phenyl rings facilitates π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, are crucial in the close packing of aromatic molecules in a crystal lattice. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) can be predicted and analyzed using computational methods.

Theoretical investigations into these phenomena typically employ a range of sophisticated computational techniques. mdpi.com Dispersion-corrected Density Functional Theory (DFT) is a cornerstone method for accurately calculating the geometry and energetics of molecular systems, accounting for both electrostatic and van der Waals forces that are critical for non-covalent interactions. nih.govscispace.com Advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots provide detailed qualitative and quantitative descriptions of these bonds. mdpi.comnih.govscielo.org.mx QTAIM analyzes the electron density topology to identify and characterize chemical bonds, including weak intermolecular contacts. mdpi.comnih.gov NCI plots, based on the electron density and its derivatives, visually distinguish between attractive and repulsive interactions, making them invaluable for exploring the landscape of non-covalent forces within a crystal. scielo.org.mxniscpr.res.in

Molecular Dynamics (MD) simulations can further elucidate the dynamic nature of these interactions, particularly how they influence the conformational flexibility of the molecule and the collective motions within the crystal lattice over time. rsc.org By simulating a system containing many molecules, MD can offer insights into the formation of larger supramolecular assemblies and predict thermodynamic properties. nih.gov

The following table summarizes the key potential intermolecular interactions for this compound and the computational methods used to investigate them.

| Interaction Type | Participating Groups | Theoretical Investigation Methods |

| Strong Hydrogen Bond | Amide (N-H) as donor; Pyridine (N) as acceptor | DFT, QTAIM, NCI, MD Simulations |

| Moderate Hydrogen Bond | Amide (N-H) as donor; Amide (C=O) as acceptor | DFT, QTAIM, NCI, MD Simulations |

| Weak Hydrogen Bonds | Phenyl/Pyridine (C-H) as donors; Methoxy/Amide (O) as acceptors | DFT, Hirshfeld Surface Analysis, QTAIM, NCI |

| π-π Stacking | Phenyl-to-Pyridine, Phenyl-to-Phenyl, Pyridine-to-Pyridine rings | Dispersion-Corrected DFT, PIXEL Energy Calculations |

| C-H···π Interactions | Phenyl/Pyridine (C-H) and aromatic rings | DFT, Hirshfeld Surface Analysis, NCI |

| van der Waals Forces | All atoms in the molecule | Dispersion-Corrected DFT, MD Simulations |

These computational approaches provide a foundational understanding of the forces that direct the self-assembly of this compound. The interplay between strong, directional hydrogen bonds and weaker, more diffuse stacking and van der Waals interactions ultimately determines the molecule's crystal engineering principles and its resulting physicochemical properties. nih.gov

Structure Activity Relationship Sar and Molecular Design Strategies for Benzamide Derivatives

Design and Synthesis of Analogues and Derivatives of 2,4-dimethoxy-N-(pyridin-4-yl)benzamide

The design and synthesis of analogues are central to optimizing the potency and selectivity of the lead compound. Modifications are systematically introduced at different parts of the molecule to probe their effects on biological activity.

Modification at the Pyridine (B92270) Moiety

The pyridine ring is a crucial component, often acting as the zinc-binding group in enzyme inhibition. nih.gov Its modification can significantly impact binding affinity and selectivity. Key modifications include:

Positional Isomerism : Changing the attachment point of the benzamide (B126) group from position 4 to positions 2 or 3 of the pyridine ring can alter the geometry of interaction with the target protein. Studies on related benzophenones showed that placing the pyridine nitrogen at different positions significantly affected potency against viral enzymes. acs.org For HDAC inhibitors, the 4-pyridyl moiety is often preferred for optimal orientation within the active site channel.

Substitution on the Pyridine Ring : Introducing substituents onto the pyridine ring can modulate its electronic properties and create new interactions. For instance, adding small alkyl or halogen groups could enhance van der Waals interactions or alter the pKa of the pyridine nitrogen, thereby affecting its zinc-binding capability. The synthesis of such derivatives can be achieved through standard amidation procedures, coupling a substituted aminopyridine with 2,4-dimethoxybenzoic acid. mdpi.comresearchgate.net

Modification at the Dimethoxybenzene Moiety

The 2,4-dimethoxybenzene ring serves as the "cap" group, which occupies a hydrophobic region on the enzyme surface. Modifications in this region are explored to improve potency and pharmacokinetic properties. nih.gov

Positional and Number of Methoxy (B1213986) Groups : The 2,4-dimethoxy substitution pattern is critical. Moving or removing one of the methoxy groups often leads to a decrease in activity. For example, studies on similar scaffolds have shown that the trimethoxyphenyl moiety is beneficial for activity. nih.gov The methoxy groups contribute to the electronic nature and conformational preference of the cap group, enabling favorable interactions.

Bioisosteric Replacement : Replacing methoxy groups with other substituents can fine-tune the compound's properties. For example, replacing a methoxy group with a trifluoromethyl group can alter lipophilicity and electronic character, potentially leading to different binding interactions. nih.gov Fluorine substitution has also been used to suppress structural disorder in benzamide crystals, which can influence bioavailability. acs.org

| Table 1: SAR of Modifications at the Dimethoxybenzene Moiety | | :--- | :--- | :--- | | Compound Analogue | Modification | General Effect on Activity | | 3,4-dimethoxy-N-(pyridin-4-yl)benzamide | Isomeric shift of methoxy groups | Often reduces potency compared to the 2,4-isomer | | 4-methoxy-3-trifluoromethyl-N-(pyridin-4-yl)benzamide | Replacement of a methoxy with a CF₃ group | Alters electronic properties and lipophilicity, potentially modifying target engagement. nih.gov | | 2-fluoro-4-methoxy-N-(pyridin-4-yl)benzamide | Replacement of a methoxy with a fluorine atom | Can improve metabolic stability and binding by forming specific halogen bonds. acs.org |

Modifications at the Amide Linkage

The amide bond provides structural rigidity and acts as a hydrogen bond donor and acceptor. nih.gov While crucial, it can be susceptible to hydrolysis in vivo. Therefore, modifications are sometimes made to improve stability.

Bioisosteric Replacement : The amide group can be replaced with other functional groups that mimic its electronic and steric properties but offer greater metabolic stability. A common replacement is a urea (B33335) or alkylurea moiety. In one study, replacing an acetamide (B32628) group with an alkylurea in a related complex molecule retained antiproliferative activity while dramatically reducing toxicity. nih.gov

Exploration of Substituent Effects on Molecular Properties and Interactions

The introduction of different substituents on either the benzoyl or pyridine rings can profoundly affect the molecule's physicochemical properties and its interactions with biological targets. mdpi.com

Electronic Effects : Electron-donating groups (EDGs) like methoxy (–OCH₃) or amino (–NH₂) groups increase the electron density of the aromatic ring, which can enhance pi-stacking interactions or hydrogen bonding potential. mdpi.com Conversely, electron-withdrawing groups (EWGs) such as nitro (–NO₂) or trifluoromethyl (–CF₃) decrease electron density, which can be favorable for other types of interactions or for modulating the pKa of the nearby pyridine nitrogen. researchgate.net

Steric Effects : The size and shape of substituents play a critical role. Bulky groups can cause steric hindrance, preventing the ligand from fitting into a narrow binding pocket. However, they can also be used to selectively target isoforms of an enzyme with larger active sites. Studies on related inhibitors have shown that less steric substitution can lead to an increase in activity by reducing obstacles to receptor binding. mdpi.com

| Table 2: Influence of Substituent Electronic Properties on Activity | | :--- | :--- | :--- | :--- | | Position | Substituent Type | Example | Potential Impact on Interaction | | Dimethoxybenzene Ring | Electron-Donating Group (EDG) | -OCH₃ | Increases electron density, potentially enhancing π-π stacking with aromatic residues (e.g., Phenylalanine) in the active site. mdpi.com | | Dimethoxybenzene Ring | Electron-Withdrawing Group (EWG) | -CF₃ | Reduces electron density; the fluorine atoms can act as weak hydrogen bond acceptors. nih.gov | | Pyridine Ring | Electron-Donating Group (EDG) | -CH₃ | Increases the basicity of the pyridine nitrogen, potentially strengthening its coordination with the zinc ion. | | Pyridine Ring | Electron-Withdrawing Group (EWG) | -Cl | Decreases the basicity of the pyridine nitrogen, potentially weakening zinc coordination but allowing for other halogen bond interactions. |

Rational Ligand Design Principles Applied to Benzamide Scaffolds

Rational design utilizes structural information of the target protein to guide the creation of potent and selective inhibitors. nih.gov For benzamide scaffolds targeting metalloenzymes like HDACs, this involves optimizing the three key pharmacophoric elements. mdpi.com

Zinc-Binding Group (ZBG) : The pyridine nitrogen of this compound acts as a moderately effective ZBG. Rational design often focuses on optimizing this interaction.

Linker : The amide bond and the phenyl ring of the pyridine moiety constitute the linker. Its length and rigidity are crucial for positioning the cap group and ZBG correctly. Design strategies may involve extending or constraining the linker to improve binding. nih.gov

Cap Group : The 2,4-dimethoxybenzene ring interacts with residues at the rim of the active site tunnel. Rational design aims to maximize these surface interactions to enhance affinity and selectivity. This can be achieved by introducing substituents that form additional hydrogen bonds or hydrophobic interactions. nih.gov Docking studies are instrumental in predicting how modifications to the cap group will affect its fit within the enzyme's surface topology. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For benzamide derivatives, 2D and 3D-QSAR models are developed to predict the potency of newly designed analogues before their synthesis, saving time and resources. researchgate.net

Model Development : A QSAR model is built using a training set of compounds with known activities. nih.gov Descriptors representing various molecular properties (steric, electronic, hydrophobic) are calculated for each compound. Statistical methods are then used to generate an equation that links these descriptors to activity.

Predictive Analytics : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. nih.gov These maps highlight regions around the molecule where modifications are likely to increase or decrease activity. For example, a CoMFA map might show a sterically favored region in green, indicating that adding a bulky group there would be beneficial, while a yellow region would indicate steric clash. nih.gov Such models have successfully guided the structural optimization of benzamide derivatives to yield compounds with improved herbicidal or therapeutic activity. researchgate.netnih.gov

Bioisosteric Replacements and Their Impact on Molecular Recognition

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a powerful tool in drug design to optimize potency, selectivity, and metabolic stability. researchgate.net For this compound, key opportunities for bioisosteric replacement exist at the amide linker and the pyridine ring.

The amide bond is a critical structural feature, but it can be susceptible to metabolic cleavage by proteases. Replacing it with more stable mimics can enhance a compound's pharmacokinetic profile. Common bioisosteres for amides include heterocycles like 1,2,4-oxadiazoles, triazoles, and thioamides. researchgate.netacs.org A study on benzamide analogs designed as potential anthelmintics systematically evaluated such replacements. mdpi.com The researchers found that replacing the amide oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) retained or even enhanced activity against C. elegans, whereas other replacements like N-alkylation or conversion to a sulfonamide resulted in a significant loss of activity. mdpi.com This highlights the critical role of the amide group's geometry and hydrogen-bonding capabilities in molecular recognition for that specific target. mdpi.com

| Reference Compound | Bioisosteric Replacement | Resulting Moiety | Impact on Activity (vs. Amide) | Source |

|---|---|---|---|---|

| Ortho-iodobenzamide | C=O to C=S | Thioamide | Activity retained (92%) | mdpi.com |

| Ortho-iodobenzamide | C=O to C=Se | Selenoamide | Activity retained (100%) | mdpi.com |

| Ortho-iodobenzamide | -NH- to -N(CH3)- | N-methylamide | No significant activity | mdpi.com |

| Ortho-iodobenzamide | Amide to -SO2NH- | Sulfonamide | No significant activity | mdpi.com |

| Ortho-iodobenzamide | Amide to Urea | Urea | Reduced activity (~47%) | mdpi.com |

Another area for bioisosteric modification is the pyridine ring. For example, in a different chemical series, researchers demonstrated that a 2-difluoromethylpyridine group could serve as an effective bioisostere for a pyridine-N-oxide, maintaining or enhancing activity. mdpi.com For this compound, replacing the pyridine with other five- or six-membered heterocycles (e.g., pyrimidine, pyrazole, thiazole) could modulate binding interactions, solubility, and metabolic properties while preserving the core structural architecture required for activity. nih.govnih.gov

Chemoinformatic Approaches in Compound Library Design

Chemoinformatics provides the computational tools to rationally design and analyze large libraries of compounds, accelerating the drug discovery process. peerj.com These methods are crucial for exploring the chemical space around a lead compound like this compound to identify analogs with improved properties.

Key chemoinformatic techniques include quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations. A 3D-QSAR study on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of Rho-associated kinase-1 (ROCK1) illustrates this approach. Researchers developed models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D structural features of the compounds with their biological activity.

These models generate contour maps that visualize regions where certain properties are predicted to enhance or diminish activity. For the N-pyridinyl benzamide scaffold, such maps might indicate:

Sterically favored/disfavored regions: Highlighting where bulky substituents could enhance binding through van der Waals interactions or cause steric clashes.

Electrostatic regions: Showing where positive or negative potentials are favorable, guiding the placement of electron-donating or electron-withdrawing groups.

Hydrogen bond donor/acceptor regions: Identifying key locations for hydrogen bonding interactions.

Based on the insights from these contour maps, new compounds can be designed in silico before undertaking costly and time-consuming chemical synthesis. In the ROCK1 inhibitor study, this approach led to the design of seven new compounds with higher predicted activity. This methodology could be directly applied to a library based on this compound by systematically varying the substituents on both the benzoyl and pyridine rings to optimize interactions with a chosen biological target.

| Chemoinformatic Technique | Application to Compound Library Design | Example Insight for N-pyridinyl benzamides | Source |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a target receptor. | Identified key polar and hydrophobic interactions in the active site for ROCK1 inhibitors. | |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular properties with biological activity to guide structural modifications. | Generated contour maps revealing favorable and unfavorable regions for steric and electrostatic substitutions. | |

| Molecular Dynamics (MD) | Simulates the dynamic movement of the protein-ligand complex over time to assess stability. | Confirmed the stability of inhibitor binding within the ROCK1 active site. |

Investigations into Molecular and Cellular Mechanisms of Action in Vitro Studies

Identification and Characterization of Potential Molecular Targets

There is no available information identifying or characterizing potential molecular targets—such as enzymes, receptors, or other proteins—with which 2,4-dimethoxy-N-(pyridin-4-yl)benzamide may interact. While studies on other substituted benzamides have implicated targets like dopamine (B1211576) receptors or various kinases, no such data exists specifically for this compound.

Biochemical Assays for Ligand-Target Binding and Inhibition

No published biochemical assays have investigated the binding and inhibition properties of this compound.

Enzyme Kinetic Studies

Information regarding enzyme kinetic studies to determine if this compound acts as an inhibitor, and the nature of such inhibition (e.g., competitive, non-competitive), is not available.

Receptor Binding Assays

There are no records of receptor binding assays, such as competitive binding studies using radiolabeled ligands, to determine the affinity and selectivity of this compound for any specific receptors.

Cellular Assays for Investigating Biological Responses (In Vitro)

No in vitro cellular assay results have been reported for this compound. Consequently, its effects on cell viability, signaling pathways, gene expression, cellular uptake, and subcellular localization are unknown.

Analysis of Cellular Uptake and Subcellular Localization

There is no data on the permeability of this compound into cells or its localization to specific subcellular compartments.

Modulation of Intracellular Signaling Pathways

No studies utilizing methods like Western Blot or immunofluorescence have been published to show how this compound might modulate intracellular signaling pathways.

Gene and Protein Expression Profiling (e.g., qRT-PCR, proteomics)

Currently, there are no specific studies detailing the gene or protein expression profiles following treatment with this compound. However, research on analogous benzamide (B126) structures offers insights into potential mechanisms. For instance, studies on 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a complex benzamide derivative, have utilized gene expression analysis to elucidate its function. These studies revealed that GSK3787 can act as an antagonist of the peroxisome proliferator-activated receptor delta (PPARδ), thereby inhibiting the basal transcription of genes like CPT1a. nih.gov This highlights a potential mechanism for benzamide compounds to modulate cellular function at the transcriptional level. The specific effects of this compound on gene and protein expression remain an area for future investigation.

Elucidation of Binding Modes and Allosteric Effects

Direct studies on the binding mode and allosteric effects of this compound are not publicly documented. However, research on related N-pyridinylbenzamide analogues has demonstrated their capacity for allosteric modulation of key enzymes.

One area of significant research is the allosteric activation of glucokinase (GK), a critical enzyme in glucose metabolism. A series of N-pyridin-2-yl benzamide analogues were synthesized and found to be allosteric activators of GK. nih.gov In silico docking studies predicted the binding interactions of these molecules with the GK protein, and subsequent in vitro assays confirmed their activity. nih.gov For example, certain analogues demonstrated a nearly two-fold activation of GK. nih.gov

Similarly, other research has identified allosteric potentiators for the metabotropic glutamate (B1630785) 2 (mGlu2) receptor among related chemical structures. nih.gov These compounds were found to enhance the effect of the natural agonist, glutamate. nih.gov Molecular modeling and studies with chimeric receptors indicated that the transmembrane region of the mGlu2 receptor is crucial for the binding and action of these allosteric modulators. nih.gov

Furthermore, molecular modeling techniques, including docking and molecular dynamics, have been employed to understand the binding of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds to Rho-associated kinase-1 (ROCK1). nih.gov These studies identified key interactions within the active site, such as hydrogen bonding with residues like M156 and the catalytic lysine (B10760008) K105. nih.gov

These findings collectively suggest that the N-pyridinylbenzamide scaffold, to which this compound belongs, has the potential to interact with various biological targets through allosteric mechanisms. The precise binding mode and any allosteric effects of this compound itself are yet to be determined.

Development of Reporter Gene Assays for Target Engagement

Reporter gene assays are a common tool in high-throughput screening to identify compounds that modulate the activity of a specific biological target. Interestingly, studies on N-pyridin-2-ylbenzamides have highlighted a potential pitfall in this methodology. A compound with this core structure was identified as a hit in a G protein-coupled receptor luciferase reporter-gene assay. nih.gov However, further investigation revealed that instead of acting on the receptor, the compound directly inhibited the firefly luciferase enzyme. nih.gov

This N-pyridin-2-ylbenzamide analogue was found to be a competitive inhibitor with respect to the substrate luciferin (B1168401), with an IC50 value of 1.7 +/- 0.1 microM. nih.gov Subsequent structure-activity relationship studies led to the identification of an even more potent luciferase inhibitor within the same series, with an IC50 of 0.069 +/- 0.01 microM. nih.gov Molecular modeling suggested that this inhibitor could fit into the luciferin binding site of the enzyme. nih.gov This research serves as a crucial reminder for researchers to be aware of potential false positives when using luciferase-based reporter gene assays to screen for "druglike" molecules such as N-pyridinylbenzamides. nih.gov

While no specific reporter gene assays have been developed to assess the target engagement of this compound, the findings for related compounds underscore the importance of validating any potential hits from such assays through secondary, direct binding or functional assays.

High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) is a powerful method for discovering new biologically active compounds. Both experimental and computational HTS approaches are utilized. While there is no specific mention of this compound in HTS campaigns in the reviewed literature, the methodologies are broadly applicable.

For instance, diversity-based high-throughput virtual screening (D-HTVS) has been used to screen large chemical libraries, such as the ChemBridge library, against specific protein targets. nih.gov This computational approach first screens a diverse set of molecular scaffolds before proceeding to dock the entire library, making the process more efficient. nih.gov This methodology has been successful in identifying dual inhibitors for targets like EGFR and HER2 kinases. nih.gov

Experimental HTS, often utilizing reporter gene assays or direct enzymatic assays, is also a common approach. The discovery of N-pyridin-2-ylbenzamides as luciferase inhibitors originated from an HTS campaign. nih.gov Such campaigns are essential for identifying initial hits which can then be further characterized and optimized. The N-pyridinylbenzamide scaffold is considered "druglike" and would likely be included in many screening libraries. Future HTS campaigns could potentially identify novel biological activities for this compound.

Analytical Method Development for Quantification and Purity Assessment of 2,4 Dimethoxy N Pyridin 4 Yl Benzamide

Chromatographic Techniques for Purity Analysis and Quantification

Chromatographic methods are fundamental in the analytical chemistry of pharmaceutical compounds for separating, identifying, and quantifying constituents in a mixture. For 2,4-dimethoxy-N-(pyridin-4-yl)benzamide, these techniques are essential for determining its purity and assaying its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the purity and quantitative determination of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity.

Method development involves systematically optimizing various parameters to achieve a good separation between the main compound and any potential impurities or degradation products. nih.govresearchgate.net Key steps include selecting an appropriate stationary phase (column), mobile phase composition, and detector wavelength. researchgate.net For this compound, a C18 column is a common starting point, offering good retention for aromatic compounds. researchgate.neturan.ua The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govuran.ua A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. researchgate.netwu.ac.th The detection wavelength is selected based on the compound's UV absorbance maximum (λmax) to ensure high sensitivity. researchgate.net

Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure it is reliable, reproducible, and fit for its intended purpose. researchgate.neturan.ua Validation encompasses testing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. uran.uawu.ac.th

Table 1: Example of HPLC Method Parameters

| Parameter | Condition |

| Instrument | HPLC system with UV or Photodiode Array (PDA) Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.neturan.ua |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile uran.ua |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min uran.uawu.ac.th |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL uran.ua |

| Detection Wavelength | ~260-270 nm (based on UV spectrum) uran.ua |

Table 2: Typical HPLC Validation Parameters

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for the analyte should be pure and resolved from impurities and excipients. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. wu.ac.th |

| Accuracy (Recovery) | 98.0% to 102.0% recovery of the analyte in spiked samples. |

| Precision (RSD) | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |

| LOD / LOQ | Sufficiently low to detect and quantify impurities at the required levels. |

| Robustness | Method performance remains acceptable with small, deliberate changes in parameters (e.g., pH, flow rate). uran.uawu.ac.th |

Gas Chromatography (GC) for Volatile Byproducts (if applicable)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its high molecular weight and polarity, this compound is not sufficiently volatile or thermally stable for direct GC analysis.

However, GC is highly applicable for the purity assessment of the starting materials and for detecting and quantifying volatile byproducts or residual solvents from the synthesis process. For instance, solvents like Toluene, Dimethylformamide (DMF), or alcohols used during synthesis and purification can be readily quantified using a headspace GC method with a Flame Ionization Detector (FID).

Table 3: Potential Volatile Analytes by GC

| Analyte Type | Examples |

| Residual Solvents | Methanol, Ethanol, Dichloromethane (B109758), Toluene, Ethyl Acetate |

| Volatile Reagents | Pyridine (B92270), Thionyl Chloride |

| Simple Byproducts | Volatile derivatives from side reactions |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that couples the separation capabilities of HPLC with the highly sensitive and selective detection power of mass spectrometry. lcms.cz This makes it an indispensable tool for trace analysis, particularly for the identification of unknown impurities and degradation products. researchgate.net

After separation on the LC column, the eluent is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized. lcms.cz The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. amazonaws.com For this compound, LC-MS can be used to:

Confirm the identity of the main peak by matching its molecular weight.

Detect and identify co-eluting impurities.

Elucidate the structures of unknown impurities and degradation products formed during stability studies, often with the aid of tandem mass spectrometry (MS/MS). researchgate.netresearchgate.net

Table 4: Illustrative LC-MS Method Parameters

| Parameter | Condition |

| LC System | UHPLC/HPLC system (as described in 7.1.1) |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) amazonaws.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan for impurity profiling; Selected Ion Monitoring (SIM) for targeted quantification |

| Capillary Voltage | 3.5 - 4.5 kV |

| Gas Temperature | 300 - 350 °C |

| Mass Range | m/z 100 - 1000 |

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC and can be a complementary technique for purity analysis. analyticaltoxicology.com Separation in CE is based on the differential migration of charged species in an electric field. Given that this compound contains a basic pyridine nitrogen, it can be protonated in an acidic buffer, acquiring a positive charge, which makes it suitable for CE analysis. kantisto.nl

Advantages of CE include high separation efficiency, short analysis times, and minimal solvent consumption. analyticaltoxicology.com It can be particularly useful for separating impurities with very similar structures but different charge-to-size ratios. Method development in CE involves optimizing the background electrolyte (BGE) pH, concentration, and the applied voltage. kantisto.nlnih.gov

Table 5: Potential Capillary Electrophoresis Conditions

| Parameter | Condition |

| Instrument | Capillary Electrophoresis system with UV or DAD detector |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length) nih.gov |

| Background Electrolyte (BGE) | 50-100 mM Phosphate or Tris buffer, pH 2.5 - 4.0 kantisto.nlnih.gov |

| Applied Voltage | 15 - 25 kV nih.gov |

| Temperature | 25 °C |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Detection | Direct UV detection at a suitable wavelength (e.g., 214 nm or ~260 nm) |

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of this compound in a pure sample solution, provided no other components absorb at the analysis wavelength. The benzamide (B126) and pyridine rings constitute a chromophore that absorbs UV radiation.

The method involves scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol) to identify the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this λmax. According to the Beer-Lambert law, absorbance is directly proportional to concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.

Table 6: Example of UV-Vis Quantification Method

| Parameter | Description |

| Instrument | UV-Vis Spectrophotometer (dual beam) |

| Solvent | Methanol or Ethanol |

| Wavelength Scan | 200 - 400 nm to determine λmax |

| Analysis Wavelength | At λmax (e.g., ~265 nm) |

| Calibration Standards | A series of at least five concentrations bracketing the expected sample concentration. |

| Analysis | Measurement of absorbance of the unknown sample and calculation of concentration using the linear regression equation from the calibration curve. |

Titrimetric Methods for Purity Assessment

Titrimetric, or volumetric, analysis can be employed for the purity assessment (assay) of this compound. researchgate.net A common approach for amides is a back-titration following alkaline hydrolysis. tifr.res.in

In this method, a precisely weighed sample of the compound is heated with a known excess amount of a standardized strong base, such as sodium hydroxide (B78521). tifr.res.in The base catalyzes the hydrolysis of the amide bond, consuming one equivalent of the base and producing 2,4-dimethoxybenzoic acid and 4-aminopyridine (B3432731). After the reaction is complete, the unreacted (excess) sodium hydroxide is determined by titrating it with a standardized strong acid, like hydrochloric acid, using a suitable indicator. tifr.res.insaylor.org The amount of base consumed in the hydrolysis reaction is calculated by subtracting the excess base from the initial amount. This value is then used to calculate the purity of the benzamide sample.

Table 7: Outline of Titrimetric Purity Assessment

| Step | Procedure |

| 1. Sample Preparation | Accurately weigh the this compound sample. |

| 2. Hydrolysis | Add a known volume of standardized excess sodium hydroxide solution. Heat the mixture under reflux to ensure complete hydrolysis. |

| 3. Titration | Cool the solution and titrate the excess (unreacted) sodium hydroxide with a standardized hydrochloric acid solution using an indicator like phenolphthalein. basicmedicalkey.com |

| 4. Blank Determination | Perform a blank titration (without the sample) to determine the exact initial amount of sodium hydroxide. |

| 5. Calculation | Calculate the moles of NaOH consumed by the sample and determine the percentage purity based on the sample's initial weight. |

Validation Parameters of Analytical Methods (e.g., linearity, accuracy, precision, limit of detection, limit of quantification)

The validation of an analytical method ensures its reliability for the intended purpose, which is to accurately quantify this compound and assess its purity. This involves a series of tests to demonstrate that the method is suitable for its intended use. High-Performance Liquid Chromatography (HPLC) is a common technique for this type of analysis.

Linearity: Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. To establish the linearity for this compound, a series of standard solutions at different concentrations would be prepared and analyzed. The response (e.g., peak area from an HPLC chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (typically R² > 0.99) indicates good linearity.

Accuracy: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of the analyte spiked into a sample matrix. For this compound, this would involve adding known quantities of the pure compound to a blank matrix and analyzing the samples. The percentage of the analyte recovered is then calculated.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories (collaborative studies).

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For this compound, the LOD would be the concentration that produces a signal-to-noise ratio of approximately 3:1.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is often determined as the concentration that provides a signal-to-noise ratio of about 10:1.

The following table illustrates a potential summary of validation parameters for an HPLC method for this compound. Note: The values presented are for illustrative purposes only and are not based on actual experimental data.

| Validation Parameter | Method | Acceptance Criteria | Hypothetical Result |

|---|---|---|---|

| Linearity (R²) | Analysis of 5-7 concentrations | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | Spiking at 3 concentration levels (e.g., 80%, 100%, 120%) | 98.0% - 102.0% | 99.5% |

| Precision (RSD %) | Repeatability (n=6) | ≤ 1.0% | 0.8% |

| Intermediate Precision (n=6) | ≤ 2.0% | 1.5% | |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | Report Value | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | Report Value | 0.15 µg/mL |

Stability Studies in Various Solvents and Conditions (chemical stability, not shelf-life or formulation)

Chemical stability studies are crucial to understand the intrinsic stability of a compound. These studies, often referred to as forced degradation studies, expose the drug substance to conditions more severe than accelerated stability testing. scispace.comdphen1.com This helps to identify potential degradation products and establish the degradation pathways of the molecule. dphen1.com For this compound, this would involve subjecting the compound to various stress conditions.

Hydrolytic Stability: The stability of the compound in the presence of water is tested under acidic, basic, and neutral conditions. For example, solutions of the compound would be prepared in hydrochloric acid (e.g., 0.1 N HCl), sodium hydroxide (e.g., 0.1 N NaOH), and purified water, and then heated for a defined period.

Oxidative Stability: The compound's susceptibility to oxidation is evaluated by treating it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or under elevated temperatures.

Photostability: To assess sensitivity to light, the solid compound and its solution are exposed to a combination of visible and ultraviolet light, as specified in ICH guidelines.

Thermal Stability: The effect of temperature on the compound is studied by exposing the solid material to high temperatures (e.g., 60-80°C) for an extended period.

Samples from these stress conditions would be analyzed at various time points using a stability-indicating analytical method (typically HPLC). The amount of the remaining parent compound is quantified, and any significant degradation products are identified and characterized.

The following table provides a hypothetical summary of forced degradation studies for this compound. Note: The results are illustrative and not from actual experimental data.

| Stress Condition | Conditions | Hypothetical Observation |

|---|---|---|

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | Significant degradation observed. Main degradant identified as 2,4-dimethoxybenzoic acid and 4-aminopyridine. |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 8 hours | Moderate degradation. Similar degradation pathway as acid hydrolysis. |

| Neutral Hydrolysis | Water at 60°C for 24 hours | Minor degradation observed. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | No significant degradation. |

| Photostability | ICH Q1B conditions | Slight degradation with the formation of a minor, unidentified photoproduct. |

| Thermal (Dry Heat) | 80°C for 48 hours | Stable, no significant degradation. |

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 2,4-dimethoxy-N-(pyridin-4-yl)benzamide?

- Methodology : Synthesis typically involves multi-step reactions:

- Benzamide Core Formation : React 2,4-dimethoxybenzoic acid with a coupling agent (e.g., DCC or EDC) and pyridin-4-amine under inert conditions .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) to isolate the product .

- Optimization : Adjust reaction time (12–24 hrs), temperature (60–80°C), and solvent polarity (DMF or DCM) to improve yield (typically 50–70%) and reduce by-products .

Q. How is this compound characterized, and what analytical techniques are critical for quality control?

- Analytical Workflow :

- Purity : HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃), pyridinyl, and benzamide proton environments .

- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 299.3) .

- Crystallography : Single-crystal X-ray diffraction for 3D conformation analysis (if crystalline) .

Q. What are the solubility and formulation challenges for this compound in biological assays?

- Solubility Profile :

- Polar solvents (DMSO, ethanol): >10 mg/mL; aqueous buffers (pH 7.4): <0.1 mg/mL due to hydrophobicity .

- Formulation Strategies :

- Use DMSO stock solutions (10 mM) diluted in assay buffers with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity?

- SAR Insights :

- Methoxy Groups : Removal of 2- or 4-methoxy reduces binding affinity (e.g., IC₅₀ increases from 1.2 µM to >10 µM in kinase inhibition assays) .

- Pyridinyl Substitution : Replacing pyridin-4-yl with pyridin-2-yl alters receptor selectivity (e.g., 10-fold lower potency for EGFR inhibition) .

- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution to explore substituent effects .

Q. What mechanistic hypotheses explain the compound’s activity in enzyme inhibition assays?

- Proposed Mechanism : Competitive inhibition of ATP-binding pockets in kinases (e.g., EGFR, IC₅₀ = 1.5 µM) via π-π stacking between pyridinyl and kinase hydrophobic residues .

- Validation :

- Docking Studies : Use AutoDock Vina to model binding poses; compare with co-crystal structures of related inhibitors .

- Kinetic Assays : Measure Kᵢ values under varying ATP concentrations .

Q. How can computational modeling guide the optimization of this compound for in vivo studies?

- ADMET Predictions :

- Metabolism : CYP3A4-mediated oxidation of the pyridinyl ring (predicted t₁/₂ = 2.3 hrs) .

- Blood-Brain Barrier : Low permeability (logBB = -1.2) due to high polar surface area (85 Ų) .

- In Silico Tools :

- QSAR models to prioritize analogs with improved solubility (e.g., logP <3) and bioavailability .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary across studies (40–75%)?

- Critical Factors :

- Coupling Agents : DCC yields higher purity (>90%) vs. EDC (70–80%) but requires rigorous by-product removal .

- Amine Reactivity : Pyridin-4-amine’s nucleophilicity is pH-dependent; reactions at pH 8–9 (using NaHCO₃) improve efficiency .

Q. How can conflicting reports on its antibacterial activity (MIC = 8 µg/mL vs. >64 µg/mL) be resolved?

- Assay Variables :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products